Isopropamide iodide, United States PharmacopeiaReference Standard
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Overview
Description
Isopropamide iodide is a long-acting quaternary anticholinergic drug primarily used to treat peptic ulcers and other gastrointestinal disorders marked by hyperacidity and hypermotility . It was discovered at Janssen Pharmaceutica in 1954 . The compound is most often provided as an iodide salt but is also available as a bromide or chloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropamide iodide involves the reaction of 4-amino-N,N-diisopropyl-N-methyl-4-oxo-3,3-diphenylbutan-1-aminium with iodide ions . The reaction typically occurs in a solvent such as glacial acetic acid, with the addition of mercuric acetate and crystal violet as indicators .
Industrial Production Methods: Industrial production of isopropamide iodide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropamide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert isopropamide iodide into its corresponding amine derivatives.
Substitution: The quaternary ammonium group in isopropamide iodide can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of isopropamide iodide.
Reduction: Amine derivatives.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Isopropamide iodide has a wide range of scientific research applications:
Mechanism of Action
Isopropamide iodide exerts its effects by inhibiting parasympathetic nerve impulses. It selectively blocks the binding of the neurotransmitter acetylcholine to its receptor in nerve cells, thereby reducing gastrointestinal motility and secretion . The compound targets muscarinic acetylcholine receptors, leading to its antispasmodic and antisecretory effects .
Comparison with Similar Compounds
- Benzilone
- Bevonium
- Diphemanil
- Fenpiverinium
- Glycopyrronium
- Hexocyclium
- Mepenzolate
- Methantheline
- Otilonium
- Oxyphenonium
- Penthienate
- Pipenzolate
- Poldine
- Prifinium
- Propantheline
- Tiemonium
- Timepidium
- Tridihexethyl
Uniqueness: Isopropamide iodide is unique due to its long-acting anticholinergic properties, making it particularly effective for treating chronic gastrointestinal disorders . Its quaternary ammonium structure also contributes to its stability and efficacy compared to other similar compounds .
Properties
Molecular Formula |
C23H34IN2O+ |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;hydroiodide |
InChI |
InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H/p+1 |
InChI Key |
BFSMWENDZZIWPW-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.I |
Origin of Product |
United States |
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